Quadrigemine B
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Overview
Description
Quadrigemine B is a natural product found in Psychotria oleoides, Psychotria forsteriana, and other organisms with data available.
Scientific Research Applications
Platelet Aggregation Inhibition
Quadrigemine B, along with other compounds like quadrigemine A, isopsychotridine C, and psychotridine, isolated from Psychotria forsteriana, shows significant potential as an inhibitor of human platelet aggregation. This effect is induced by various agents such as ADP, collagen, or thrombin. Interestingly, these compounds do not increase the level of cyclic AMP in platelets, suggesting their action might be at a later stage of platelet activation, potentially interacting with cytoskeletal proteins (Beretz et al., 1985).
Cytotoxic Activity
Quadrigemine B has demonstrated cytotoxic activity on cultured rat hepatoma cells (HTC line), showing higher toxicity than vincristine, a bisindole alkaloid used in antitumor chemotherapy. This suggests potential applications of Quadrigemine B in cancer research and treatment (Roth et al., 1986).
Synthesis and Structural Studies
The synthetic strategies for creating Quadrigemine B and its related compounds have been explored. For instance, a study described a collective synthesis of several oligomeric polypyrroloindoline natural products, including Quadrigemine H, through iterative action of an asymmetric small molecule copper catalyst (Jamison et al., 2017). Another research focused on the enantioselective total synthesis of Quadrigemine C and psycholeine, starting from commercially available compounds and involving several steps to confirm the compound's structure (Lebsack et al., 2002).
Miscellaneous Applications
Quadrigemine B has been part of broader research into the biological activities of pyrrolidinoindoline alkaloids. In one study, these alkaloids exhibited detectable cytotoxic activity against various cells and showed substantial anti-viral, anti-bacterial, anti-fungal, and anti-candidal activities, marking Quadrigemine B as a compound of interest in the field of infectious diseases (Saad et al., 1995).
properties
Molecular Formula |
C44H50N8 |
---|---|
Molecular Weight |
690.9 g/mol |
IUPAC Name |
3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3 |
InChI Key |
AVQUGAAZHJLAOQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |
synonyms |
quadrigemine A quadrigemine A, stereoisomer quadrigemine B quadrigemine C quadrigemine-A quadrigemine-B quadrigemine-C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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